

Benchmarking MLT-748: A Comparative Analysis of MALT1 Inhibitor IC50 Values

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the inhibitory potency of **MLT-748** in the context of other published MALT1 inhibitors, supported by experimental data and detailed methodologies.

This guide provides a focused comparison of the half-maximal inhibitory concentration (IC50) of the MALT1 inhibitor, **MLT-748**, against a panel of other publicly disclosed MALT1 inhibitors. The data presented is intended to offer researchers a clear, quantitative benchmark of **MLT-748**'s potency and to provide detailed experimental context for the cited values. All data is summarized for straightforward comparison, and key experimental protocols are outlined to ensure a thorough understanding of the methodologies employed.

MALT1 Inhibitor Potency: A Tabular Comparison

The following table summarizes the reported IC50 values for **MLT-748** and other notable MALT1 inhibitors. IC50 values are a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.



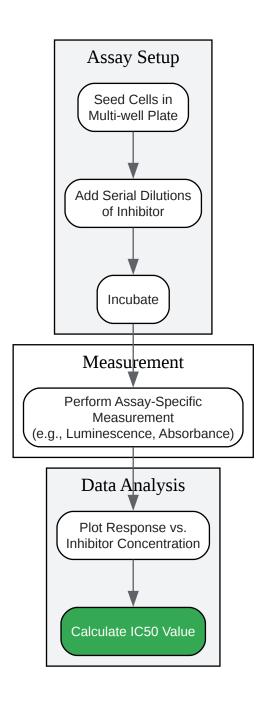
Inhibitor	IC50 Value	Target/Assay
MLT-748	5 nM[1][2][3][4][5]	MALT1 (allosteric)
MLT-985	3 nM	MALT1 (allosteric)
MALT1-IN-8	2 nM[6]	MALT1 protease
MALT1-IN-11	< 10 nM[6]	MALT1 protease
MLT-231	9 nM	MALT1 (allosteric)
MALT1-IN-3	0.06 μM (60 nM)[6]	MALT1 protease
Mepazine	0.42 μΜ & 0.83 μΜ	GST-MALT1 325-760 & GST- MALT1 full length
MI-2	5.84 μM[1]	MALT1

Understanding MALT1 Signaling

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[7] This complex is crucial for the activation of the NF-κB transcription factor downstream of antigen receptor signaling in lymphocytes.[8] The paracaspase activity of MALT1 is essential for this signaling cascade, making it a compelling therapeutic target in certain lymphomas and autoimmune diseases.[9]







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